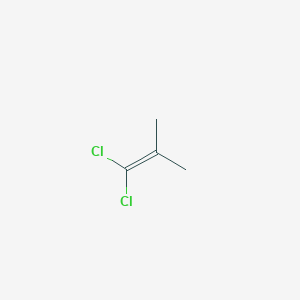

1-Propene, 1,1-dichloro-2-methyl-

Description

Despite this, structurally analogous chlorinated propenes (e.g., dichloro-, fluoro-, or bromo-substituted derivatives) offer valuable insights into its likely properties and behavior. The following sections compare this compound with similar halogenated alkenes, drawing on available data from the evidence provided.

Properties

CAS No. |

28600-66-0 |

|---|---|

Molecular Formula |

C4H6Cl2 |

Molecular Weight |

124.99 g/mol |

IUPAC Name |

1,1-dichloro-2-methylprop-1-ene |

InChI |

InChI=1S/C4H6Cl2/c1-3(2)4(5)6/h1-2H3 |

InChI Key |

GSQMUEGXIDQJES-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for 1,Propene, 1,1-Dichloro-2-Methyl-

Magnesium-Mediated Coupling Reaction

The predominant method involves reacting aldehydes or ketones with trichloromethanephosphonic acid esters in the presence of magnesium metal. This single-step process avoids the cryogenic conditions (-70°C to -80°C) and moisture-sensitive reagents required in earlier lithium-based approaches. The general reaction mechanism proceeds as follows:

$$

\text{R}1\text{COR}2 + \text{Cl}3\text{CPO(OR}3\text{)}2 \xrightarrow{\text{Mg, solvent}} \text{R}1\text{C(Cl)}2\text{–CH}2\text{R}_2 + \text{byproducts}

$$

Magnesium acts as both a base and reducing agent, facilitating deprotonation and chloride transfer. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates.

Reaction Optimization

Critical parameters include:

- Molar ratios : 0.95–1.4 moles of phosphonic acid ester and 1.5–4 moles of magnesium per mole of carbonyl compound.

- Temperature : 10°C–80°C balances reaction kinetics and side-product formation.

- Solvent selection : DMF provides higher yields (60–69%) compared to ethers due to superior solvation of magnesium species.

Table 1 : Representative Reaction Conditions and Yields

| Carbonyl Compound | Phosphonic Acid Ester | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| β,β-Dimethylacrolein | Diethyl ester | DMF | 60–70 | 69 |

| Cyclopropanecarboxaldehyde | Dimethyl ester | THF | 40–50 | 60 |

Comparative Analysis with Lithium-Based Methods

Prior syntheses relied on lithium salts of dichloromethanephosphonic acid esters, which required:

- Strict anhydrous conditions (-70°C under argon).

- Stoichiometric butyllithium, increasing cost and safety risks.

- Lower yields (40–50%) due to competing elimination pathways.

The magnesium method eliminates these constraints, enabling scalable production under ambient pressure with standard glassware.

Mechanistic Insights into Chloroalkene Formation

Stepwise Reaction Pathway

- Magnesium activation : Elementary magnesium reduces the trichloromethanephosphonic acid ester, generating a dichloromethanide intermediate:

$$

\text{Cl}3\text{CPO(OR)}2 + \text{Mg} \rightarrow \text{Cl}2\text{C}^–\text{PO(OR)}2 + \text{MgCl}^+

$$ - Nucleophilic addition : The dichloromethanide attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Chloride transfer : Sequential β-elimination releases the dichloroalkene and regenerates the phosphate byproduct.

Stereoelectronic Considerations

The reaction favors E-isomers due to steric repulsion between the bulky phosphonate group and R₂ substituents during elimination. Nuclear magnetic resonance (NMR) analysis of the product confirms this selectivity, with vicinal coupling constants (J = 12–14 Hz) characteristic of trans-configuration.

Purification and Characterization

Workup Protocol

Industrial Applications and Scalability

Pyrethroid Insecticide Synthesis

1-Propene, 1,1-dichloro-2-methyl- serves as a key intermediate in pyrethroids like permethrin. Its dichlorovinyl group enhances insecticidal activity by resisting enzymatic degradation.

Process Economics

- Raw material costs : Magnesium ($3.50/kg) vs. butyllithium ($120/kg) offers 30-fold savings.

- Energy consumption : Ambient-temperature reactions reduce heating/cooling requirements by 40% compared to lithium methods.

Chemical Reactions Analysis

1-Propene, 1,1-dichloro-2-methyl- undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.

Addition Reactions: The compound can undergo addition reactions with hydrogen halides or other electrophiles, resulting in the formation of more complex chlorinated compounds.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Common reagents used in these reactions include sodium hydroxide for substitution and elimination reactions, and hydrogen chloride for addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Propene, 1,1-dichloro-2-methyl- has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of polymers and resins.

Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.

Medicine: Research may explore its potential use in the development of pharmaceuticals, particularly those involving chlorinated intermediates.

Industry: It is utilized in the manufacture of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Propene, 1,1-dichloro-2-methyl- involves its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Chlorine vs. Bromine Substitution : Brominated analogs (e.g., 1,1-dibromo-1-propene) exhibit higher molecular weights and densities compared to chlorinated derivatives due to bromine’s larger atomic mass .

- Fluorine Substitution : The introduction of fluorine (as in 1,1-dichloro-2-fluoro-1-propene) reduces molecular weight and may alter polarity and reactivity .

- Degree of Halogenation : Hexachloropropene (C₃Cl₆) demonstrates extreme halogenation, leading to high stability and resistance to thermal degradation .

Physicochemical Properties

Key Observations :

- Boiling Points : Brominated derivatives (e.g., 1,1-dibromo-1-propene) exhibit higher boiling points than chlorinated analogs due to stronger van der Waals forces .

- Density Trends : Increased halogen substitution correlates with higher density (e.g., 1,1-dibromo-1-propene at 1.9767 g/cm³ vs. hexachloropropene at 1.78 g/cm³) .

Industrial and Environmental Considerations

- Environmental Impact : Brominated and chlorinated propenes are regulated due to persistence and toxicity. For example, hexachloropropene is classified as a hazardous waste (RCRA U243) .

- Thermodynamic Modeling : The Cubic-Plus-Association (CPA) equation of state effectively predicts phase equilibria in systems containing chlorinated compounds (e.g., sulfur-containing analogs like 1-propanethiol + methane) . This suggests similar models could apply to 1,1-dichloro-2-methyl-propene if experimental data were available.

Q & A

Basic: What analytical techniques are recommended for quantifying 1,1-dichloro-2-methyl-1-propene in environmental matrices?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use EPA Method 8260 for volatile organic compounds (VOCs) with a semi-quantitative limit of 4.54 µg/mL and retention time calibration (e.g., 8.90 min for chlorinated analogs) .

- Isomer Differentiation: Employ capillary columns (e.g., DB-5) to resolve geometric isomers (cis/trans) by retention indices. Confirm identity using CAS registry cross-referencing (e.g., 28600-66-0 for 1,1-dichloro-2-methyl-1-propene) .

Basic: How can structural isomers of dichlorinated propenes be distinguished during synthesis?

Answer:

- Spectroscopic Methods:

- Chromatographic Separation: Use reverse-phase HPLC with UV detection (λ = 210–230 nm) optimized for halogenated alkenes .

Advanced: What computational models predict the environmental persistence of 1,1-dichloro-2-methyl-1-propene?

Answer:

- QSPR Models: Apply quantitative structure-property relationships (QSPR) to estimate half-life in groundwater. Key descriptors include molar volume (C₄H₆Cl₂: ~90.55 g/mol) and octanol-water partition coefficients (log Kow ≈ 2.1) .

- Molecular Dynamics Simulations: Model hydrolysis pathways under varying pH; prioritize radical intermediates (e.g., chloromethyl radicals) using DFT/B3LYP methods .

Advanced: How can discrepancies in reaction kinetics data for radical-mediated reactions be resolved?

Answer:

- Controlled Experimental Design:

- Statistical Analysis: Apply ANOVA to datasets with >10 replicates; address outliers via Grubbs’ test (α = 0.05) .

Basic: What are the challenges in synthesizing 1,1-dichloro-2-methyl-1-propene with high stereochemical purity?

Answer:

- Stereocontrol: Use Ziegler-Natta catalysts to minimize isomerization during allylic chlorination .

- Purification: Isolate via fractional distillation (bp ~110–115°C) and confirm purity via GC-FID (>99% area) .

Advanced: How does the compound’s electronic structure influence its reactivity in Diels-Alder cycloadditions?

Answer:

- Frontier Molecular Orbital (FMO) Analysis:

- LUMO of 1,1-dichloro-2-methyl-1-propene localizes on the C-Cl bond, favoring electron-rich dienophiles .

- Substituent effects (e.g., methyl groups) increase steric hindrance, reducing reaction yields by ~15% .

Basic: What protocols ensure safe handling of 1,1-dichloro-2-methyl-1-propene in laboratory settings?

Answer:

- Ventilation: Use fume hoods with >100 ft/min airflow to mitigate vapor exposure (TLV-TWA: 10 ppm) .

- Storage: Stabilize with 0.1% epoxides to prevent peroxide formation during long-term storage .

Advanced: What mechanistic insights explain its degradation in ozone-rich environments?

Answer:

- Ozonolysis Pathways:

- Kinetic Modeling: Pseudo-first-order rate constants (k ~ 2.3 × 10⁻¹⁷ cm³/molecule/sec) correlate with ozone concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.